molecular formula C14H12N2O2S2 B2648957 7-(4-methoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1291487-02-9

7-(4-methoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2648957
CAS No.: 1291487-02-9
M. Wt: 304.38
InChI Key: UAWQZSBVNHFFBS-UHFFFAOYSA-N
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Description

7-(4-methoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core. Compounds with this structure are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-methoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the construction of the thienopyrimidine core followed by functionalization at specific positions. Common synthetic routes may include:

    Cyclization reactions: Starting from appropriate thiophene and pyrimidine precursors.

    Substitution reactions: Introducing the methoxyphenyl and methylsulfanyl groups under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include:

    Batch or continuous flow processes: To ensure consistent quality and efficiency.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions could target the pyrimidine ring or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthetic intermediates: Used in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands or catalysts in organic reactions.

Biology

    Enzyme inhibitors: Potential inhibitors of specific enzymes due to the heterocyclic structure.

    Receptor modulators: Interaction with biological receptors for therapeutic effects.

Medicine

    Drug development: Exploration as a lead compound for developing new pharmaceuticals.

    Antimicrobial agents: Potential activity against bacteria, fungi, or viruses.

Industry

    Material science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 7-(4-methoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, it could involve:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interfering with metabolic pathways: Affecting the synthesis or degradation of key biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Other compounds with a thienopyrimidine core.

    Methoxyphenyl derivatives: Compounds with similar aromatic substitutions.

    Methylsulfanyl compounds: Molecules featuring a methylsulfanyl group.

Uniqueness

7-(4-methoxyphenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and the potential biological activities they confer. This uniqueness can be leveraged in various scientific and industrial applications.

Properties

IUPAC Name

7-(4-methoxyphenyl)-2-methylsulfanyl-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-18-9-5-3-8(4-6-9)10-7-20-12-11(10)15-14(19-2)16-13(12)17/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWQZSBVNHFFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=C(NC3=O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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